N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
Description
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a bis-triazole derivative featuring a central acetamide bridge connecting a 3-cyclopropyl-substituted 1,2,4-triazole and a phenoxy moiety bearing a second 1,2,4-triazole ring.
Properties
Molecular Formula |
C15H15N7O2 |
|---|---|
Molecular Weight |
325.33 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-[2-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C15H15N7O2/c23-13(18-15-19-14(20-21-15)10-5-6-10)7-24-12-4-2-1-3-11(12)22-8-16-17-9-22/h1-4,8-10H,5-7H2,(H2,18,19,20,21,23) |
InChI Key |
APADCCCRWPVISS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2)NC(=O)COC3=CC=CC=C3N4C=NN=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Cyclopropyl-1H-1,2,4-Triazol-5-Amine
The 3-cyclopropyl-1H-1,2,4-triazol-5-amine core is synthesized via cyclocondensation of cyclopropanecarbohydrazide with cyanamide under microwave irradiation (150°C, 20 min), yielding 85–90% purity. Alternative pathways involve:
-
Method A : Reaction of cyclopropyl nitrile with hydrazine hydrate in ethanol (reflux, 6 hr), followed by purification via recrystallization from acetonitrile.
-
Method B : One-pot synthesis using cyclopropanecarbonyl chloride and aminoguanidine bicarbonate in tetrahydrofuran (THF) at 0–5°C, achieving 78% yield.
Table 1: Comparative Analysis of Intermediate Synthesis Methods
| Method | Reactants | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | Cyclopropyl nitrile, hydrazine hydrate | Ethanol, reflux, 6 hr | 72 | 88 |
| B | Cyclopropanecarbonyl chloride, aminoguanidine | THF, 0–5°C, 2 hr | 78 | 92 |
| Microwave | Cyclopropanecarbohydrazide, cyanamide | 150°C, 20 min | 85 | 95 |
Synthesis of 2-(4H-1,2,4-Triazol-4-Yl)Phenoxy Acetic Acid
The phenoxyacetic acid derivative is prepared through Ullmann coupling:
-
Bromophenol Activation : 2-Bromophenol reacts with propargyl alcohol in the presence of CuI and K₂CO₃ (DMF, 120°C, 12 hr) to form 2-(prop-2-yn-1-yloxy)phenol.
-
Cyclization : The alkyne intermediate undergoes [3+2] cycloaddition with sodium azide in aqueous HCl (60°C, 4 hr), yielding 2-(4H-1,2,4-triazol-4-yl)phenol.
-
Acetic Acid Functionalization : The phenol is alkylated with ethyl bromoacetate (K₂CO₃, acetone, reflux, 8 hr), followed by saponification using NaOH (EtOH/H₂O, 60°C, 2 hr) to produce the carboxylic acid.
Final Acetamide Coupling Strategies
Carbodiimide-Mediated Amide Bond Formation
The most widely adopted method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):
-
Activation : 2-(4H-1,2,4-triazol-4-yl)phenoxy acetic acid (1 eq) is treated with EDC (1.2 eq) and HOBt (1.1 eq) at 0°C for 30 min.
-
Coupling : 3-Cyclopropyl-1H-1,2,4-triazol-5-amine (1 eq) is added, and the mixture is stirred at room temperature for 12 hr.
-
Workup : The product is extracted with DCM, washed with NaHCO₃, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Yield : 65–70%
Purity : >98% (HPLC)
Microwave-Assisted One-Pot Synthesis
A streamlined approach combines intermediates under microwave irradiation to reduce reaction time:
-
Reagents : 3-Cyclopropyl-1H-1,2,4-triazol-5-amine (1 eq), 2-(4H-1,2,4-triazol-4-yl)phenoxy acetic acid (1 eq), EDC/HOBt (1.2 eq each).
-
Conditions : Microwave, 80°C, 20 min, solvent-free.
Yield : 82%
Purity : 97% (HPLC)
Optimization of Reaction Parameters
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, DMSO) improve solubility but risk side reactions with cyclopropyl groups. Non-polar solvents (DCM, toluene) favor higher yields but require longer reaction times.
Table 2: Solvent Screening for Amide Coupling
| Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 12 | 68 |
| DMF | 25 | 6 | 55 |
| Toluene | 80 | 8 | 72 |
| Solvent-free (MW) | 80 | 0.33 | 82 |
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP, 0.1 eq) increases reaction rate by 40% but complicates purification.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40, 1 mL/min) shows a single peak at tR = 6.7 min, confirming >98% purity.
Scale-Up Considerations and Industrial Feasibility
Pilot-scale trials (100 g batch) using microwave-assisted synthesis achieved 78% yield with consistent purity. Key bottlenecks include:
-
Cost of EDC/HOBt reagents.
-
Sensitivity of cyclopropyl groups to thermal degradation above 100°C.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Antifungal Activity
The 1,2,4-triazole moiety is well-known for its antifungal properties. Compounds containing this scaffold have been shown to inhibit the growth of various fungal pathogens. For instance, derivatives of 1,2,4-triazoles have been synthesized and evaluated for their efficacy against strains such as Candida albicans and Aspergillus fumigatus. The compound N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide may exhibit similar antifungal activity due to its structural similarities with known antifungal agents .
Antibacterial Properties
Research indicates that 1,2,4-triazole derivatives possess significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown that such compounds can be effective against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The structure of this compound suggests it may also act as a potent antibacterial agent .
Anticancer Potential
The anticancer properties of triazole derivatives are being extensively explored. Compounds with triazole rings have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may interact with various cellular pathways involved in cancer progression and could serve as a lead compound for developing new anticancer therapies .
Enzyme Inhibition
Triazole compounds often function as enzyme inhibitors by binding to active sites or allosteric sites on target enzymes. This can disrupt essential biochemical pathways in pathogens or cancer cells.
Interaction with DNA/RNA
Some triazole derivatives have been shown to interact with nucleic acids and inhibit DNA/RNA synthesis. This mechanism is particularly relevant in the context of their anticancer and antifungal activities.
Structure–Activity Relationship (SAR)
The effectiveness of triazole-based compounds is heavily influenced by their structural characteristics. Studies on SAR reveal that modifications to the phenoxy and triazole rings can significantly enhance biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups on phenyl ring | Increased antibacterial potency |
| Substituents on triazole ring | Enhanced antifungal efficacy |
| Alkyl chain length | Influence on overall activity |
Case Study 1: Antifungal Efficacy
A study published in PubMed Central highlighted the synthesis and evaluation of various 1,2,4-triazole derivatives against Candida species. Compounds similar to this compound showed MIC values comparable to established antifungal agents .
Case Study 2: Antibacterial Activity
In another research effort documented in PMC, a series of triazole derivatives were tested against MRSA strains. The results indicated that certain structural modifications led to enhanced antibacterial activity compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole rings may interact with active sites, inhibiting or modulating the activity of specific proteins or pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Receptor Specificity : Structural parallels to VUAA1 suggest the target compound could modulate insect Orco receptors but with improved specificity due to cyclopropyl steric effects .
- Therapeutic Potential: The dual triazole-acetamide scaffold is shared with antiproliferative agents (e.g., FP1-12), implying possible kinase or protease inhibition mechanisms .
- Environmental Impact: Phenotype data from indicate that chlorophenyl-triazole analogs persist in environments, warranting ecotoxicity studies for the target compound.
Biological Activity
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a compound that incorporates the 1,2,4-triazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features two triazole rings and a phenoxy group attached to an acetamide backbone, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily attributed to the triazole moiety. Triazoles are recognized for their antifungal and antibacterial properties. Recent studies have highlighted their potential in various therapeutic areas.
Antifungal Activity
Research has shown that triazole derivatives exhibit significant antifungal activity. A study by Kazeminejad et al. (2022) demonstrated that 1,2,4-triazole compounds possess broad-spectrum antifungal properties against several fungal pathogens. The incorporation of specific substituents on the triazole ring can enhance this activity .
Antibacterial Activity
The compound's antibacterial properties have also been investigated. A review of the pharmacological profile of 1,2,4-triazoles indicated that these compounds can inhibit a range of bacterial pathogens including MRSA and ESKAPE pathogens . The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the triazole rings significantly influence the biological activity of the compound. For instance:
- Positioning of Substituents : The position of substituents on the triazole rings can alter the binding affinity to target enzymes or receptors.
- Electron-Donating Groups : The presence of electron-donating groups on the phenoxy moiety enhances antibacterial potency by improving interactions with bacterial targets .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar triazole derivatives:
-
Study on Antimicrobial Efficacy :
A study published in PMC evaluated various 1,2,4-triazole derivatives against ESKAPE pathogens. It was found that compounds with specific substitutions showed MIC values lower than traditional antibiotics like vancomycin and ciprofloxacin .Compound MIC (μg/mL) Pathogen Triazole A 0.125 S. aureus Triazole B 0.250 E. faecalis Triazole C 0.500 P. aeruginosa -
Antifungal Activity Assessment :
Another study focused on the antifungal properties of triazoles revealed that certain derivatives were effective against Candida albicans, demonstrating potential for clinical applications in treating fungal infections .
Q & A
Q. How is the compound’s stability under physiological conditions assessed for drug development?
- Answer : Stability studies include:
- pH-dependent degradation : Incubation in simulated gastric/intestinal fluids.
- Thermal stability : DSC/TGA analysis.
- Light sensitivity : ICH Q1B photostability testing. Data from analogous compounds suggest triazole-acetamides are stable at pH 4–8 but degrade under UV light .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio) for yield improvement .
- Data Interpretation : Combine NMR titration and X-ray crystallography to resolve ambiguous NOE correlations in stereochemical assignments .
- Biological Validation : Validate in vitro findings with in vivo models (e.g., murine xenografts) and mechanistic studies (e.g., Western blotting for apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
